4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is a compound that has been explored as a possible nucleoside mimetic . It is known to be an intermediate in the preparation of active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine involves 10-15 synthetic steps . The process includes the exploration of new possible nucleoside mimetics based on 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine carbocyclic nucleosides .Molecular Structure Analysis
The molecular formula of 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is C7H7N3O . The compound was analyzed by single crystal X-ray diffraction which showed some puckering in the cyclopentene ring with a 2’-endo conformation and anti-base disposition .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine are not detailed in the search results, it is known that pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
The molecular weight of 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is 149.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
1. Synthesis of N (9)-Functionalized 7-Deazapurine
- Application : The compound is used in the regioselective N-alkylation of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate under liquid-liquid phase-transfer reaction conditions .
- Method : The ester 7a is produced through this process. Its saponification yields the acid 7b .
- Results : The logP values of a series of N(9)-functionalized purines and purine isosteres were calculated .
2. Anti-Inflammatory Activities
- Application : Pyrimidines, including 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine, display a range of pharmacological effects including anti-inflammatory .
- Method : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
3. Antiviral Agents
- Application : Certain pyrrolo[2,3-d]pyrimidine nucleosides and structurally related analogs are potential antineoplastic and antiviral agents .
- Method & Results : Specific methods and results are not provided in the source .
4. Kinase Inhibitors
- Application : The compound plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors .
- Method & Results : Specific methods and results are not provided in the source .
5. Synthesis of a New Tricyclic System
- Application : The use of 4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid as the starting compound led to the formation of iodomethylpyrimido[5’,4’:4,5]-pyrrolo[2,1-c][1,4]oxazine .
- Method & Results : Specific methods and results are not provided in the source .
6. Anticancer Agents
- Application : A new series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized for potential use as anticancer agents . The derivatives contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .
- Method : The compounds were synthesized using a microwave technique . All compounds were tested in vitro against seven selected human cancer cell lines .
- Results : Compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .
7. Targeted Kinase Inhibitors
- Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields . These compounds are being developed as more potent and effective targeted kinase inhibitors (TKIs) .
- Method & Results : Specific methods and results are not provided in the source .
Future Directions
properties
IUPAC Name |
4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-5-2-3-8-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJOWBMQGBHKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290052 | |
Record name | 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
4786-76-9 | |
Record name | 4786-76-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66244 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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